6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide
Description
This compound belongs to the pyridine carbohydrazide class, characterized by a pyridine backbone substituted with a chloro group at the 6-position and a hydrazide-linked propenoyl-dihydrobenzofuran moiety at the 3-position. The dihydrobenzofuran group introduces a rigid, oxygen-containing heterocycle, which may influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-15-5-3-13(10-19-15)17(23)21-20-16(22)6-2-11-1-4-14-12(9-11)7-8-24-14/h1-6,9-10H,7-8H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXTTBVRRCHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC(=O)NNC(=O)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran derivatives, a key structural component of this compound, have been found to exhibit various biological activities.
Mode of Action
Benzofuran derivatives have been known to interact with various biological targets, leading to a range of biological responses.
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, depending on the specific derivative and its biological target.
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives can vary widely, depending on the specific derivative and its physicochemical properties.
Biological Activity
6-Chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C17H14ClN3O3 and a molecular weight of 343.77 g/mol, this compound features a benzofuran moiety, which is known for various pharmacological effects.
Chemical Structure and Properties
The compound's structure includes a chloro-substituted pyridine ring and a hydrazide functional group, contributing to its reactivity and interaction with biological targets. The presence of the benzofuran unit is significant as it is associated with numerous bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H14ClN3O3 |
| Molecular Weight | 343.77 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Anticancer Properties
Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study highlighted that certain benzofuran compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives are well-documented. For instance, compounds similar to this compound have shown the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. A specific study reported a significant reduction in these cytokines by up to 93.8% and 98%, respectively, indicating a robust anti-inflammatory profile .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Benzofuran derivatives have been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. The ability to reduce oxidative stress is crucial for preventing various diseases, including cancer and neurodegenerative disorders .
The biological activities of this compound may be attributed to its structural features that facilitate interaction with biological macromolecules. The compound likely acts through:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell survival and inflammation.
- Interaction with DNA : Some studies suggest that benzofuran derivatives can intercalate with DNA, affecting replication and transcription processes.
Study on Anti-inflammatory Effects
A recent study evaluated the anti-inflammatory effects of a related benzofuran derivative in an animal model of arthritis. The results demonstrated significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.
Anticancer Activity Assessment
Another research effort focused on the anticancer properties of benzofuran derivatives against various cancer cell lines. The findings revealed that these compounds exhibited cytotoxic effects at low micromolar concentrations, suggesting their potential as therapeutic agents against cancer .
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The dihydrobenzofuran group in the target compound provides electron-donating character through its oxygen atom, which may enhance binding interactions in biological systems compared to the electron-withdrawing tetrafluorophenyl group in its analog . Trifluoromethyl substituents (as in ) are known to improve metabolic stability and membrane permeability, a feature absent in the target compound.
The rigid dihydrobenzofuran moiety may limit conformational flexibility, affecting both solubility and crystal packing behavior .
Biological Selectivity: The chlorobenzoyl-amino group in could enhance target specificity via aromatic stacking interactions, whereas the target compound’s dihydrobenzofuran may favor interactions with hydrophobic pockets.
Research Findings and Methodological Considerations
- Structural Characterization : Tools such as SHELX and ORTEP (cited in ) are critical for resolving the crystal structures of these compounds, particularly to analyze hydrogen-bonding patterns influenced by substituents like dihydrobenzofuran or tetrafluorophenyl groups.
- Synthetic Challenges: The propenoyl linkage in the target compound may introduce synthetic complexity compared to simpler carboxamide or piperazinyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
